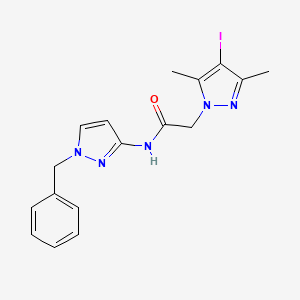amine dihydrochloride](/img/structure/B6059309.png)
[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride, commonly known as TRB or TRB-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TRB is a selective inhibitor of protein kinase B (PKB/Akt), a key signaling molecule involved in cell growth, survival, and metabolism.
Aplicaciones Científicas De Investigación
TRB has been studied extensively in various scientific research fields, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. In cancer research, TRB has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In diabetes research, TRB has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular research, TRB has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. In neurodegenerative disorder research, TRB has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
TRB exerts its pharmacological effects by selectively inhibiting the activity of PKB/Akt, a serine/threonine kinase that plays a critical role in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates multiple downstream targets involved in cell proliferation, apoptosis, and metabolism. By inhibiting PKB/Akt, TRB blocks the downstream signaling pathways that promote cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
TRB has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, TRB inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In skeletal muscle cells, TRB increases glucose uptake and improves insulin sensitivity by activating the AMPK signaling pathway. In cardiac cells, TRB reduces hypertrophy and fibrosis and improves cardiac function by inhibiting the Akt/mTOR signaling pathway. In neuronal cells, TRB protects against oxidative stress and improves cognitive function by activating the Nrf2/ARE signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TRB has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for PKB/Akt, which allows for the specific targeting of this signaling pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, TRB also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, TRB has not been extensively tested in human clinical trials, which limits its translational potential.
Direcciones Futuras
There are several future directions for TRB research. One direction is to explore its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of PKB/Akt, which may have improved efficacy and fewer side effects compared to TRB. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TRB in vivo, as well as its potential toxicity and safety in human clinical trials.
Métodos De Síntesis
The synthesis of TRB is a multi-step process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with 1H-imidazole-1-propylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with hydrochloric acid to form the final product, TRB dihydrochloride. The purity and yield of TRB can be improved by using various purification techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.2ClH/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19;;/h6,8-10,12,17H,4-5,7,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRCJDYCXYDJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N'-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6059227.png)
![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
![{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6059247.png)
![2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)


![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6059292.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6059328.png)